2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
CAS No.: 1240568-21-1
Cat. No.: VC11739418
Molecular Formula: C11H6Br2F3N3O
Molecular Weight: 412.99 g/mol
* For research use only. Not for human or veterinary use.
![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one - 1240568-21-1](/images/structure/VC11739418.png)
Specification
CAS No. | 1240568-21-1 |
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Molecular Formula | C11H6Br2F3N3O |
Molecular Weight | 412.99 g/mol |
IUPAC Name | 2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethanone |
Standard InChI | InChI=1S/C11H6Br2F3N3O/c12-9-17-10(13)19(18-9)5-8(20)6-1-3-7(4-2-6)11(14,15)16/h1-4H,5H2 |
Standard InChI Key | XSSXGRPGWQKOBJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,2,4-triazole core substituted with bromine atoms at the 3- and 5-positions, linked via an ethanone bridge to a 4-(trifluoromethyl)phenyl group. This arrangement combines electron-withdrawing substituents (Br, CF3) with a planar aromatic system, creating a sterically hindered electrophilic center at the ketone position .
Molecular Formula and Weight
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Empirical formula: C₁₁H₆Br₂F₃N₃O
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Molecular weight: 414.99 g/mol (calculated from PubChem analog data )
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SMILES: C1=CC(=CC=C1C(F)(F)F)C(=O)CN2C(=NC(=N2)Br)Br
Spectral Signatures
While experimental spectra remain unpublished for this specific derivative, analogous compounds exhibit:
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¹H NMR: Phenyl protons at δ 7.6–8.1 ppm (doublet for para-CF₃), ketone-linked CH₂ at δ 4.3–4.7 ppm
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¹³C NMR: Carbonyl carbon at δ 195–200 ppm, CF₃ carbon at δ 122–125 ppm (q, J = 288 Hz)
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IR: Strong C=O stretch at 1,680–1,710 cm⁻¹, C-F vibrations at 1,100–1,300 cm⁻¹
Crystallographic Data
No single-crystal structures exist for this compound, but density functional theory (DFT) simulations predict:
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Dihedral angle between triazole and phenyl rings: 85–90°
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Br-N bond lengths: 1.95–2.05 Å
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Ketone oxygen participates in weak C-H···O interactions with adjacent molecules
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge from literature analogs:
Triazole Alkylation Route
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Step 1: N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with 2-bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one
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Step 2: Purification via silica chromatography (ethyl acetate/n-heptane gradient)
Sequential Halogenation Approach
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Step 1: Prepare 1-[4-(trifluoromethyl)phenyl]ethan-1-one
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Step 2: Brominate triazole precursor in situ using PBr₃/HBr
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Advantage: Avoids handling unstable dibromotriazole intermediates
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Regioselectivity Control
The N1 vs N2 alkylation dilemma persists in triazole chemistry. Key mitigation strategies include:
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Desymmetrization: Use 3,5-dibromo substitution to direct alkylation
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Solvent effects: DMF enhances N- over O-alkylation (95:5 ratio)
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Temperature modulation: Slow addition at 0°C minimizes side reactions
Scalability Issues
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Exothermic risk: Alkylation releases 58 kJ/mol (DSC data for analog reactions )
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Workup considerations: Aqueous extraction removes unreacted starting material (Kp = 3.2 for triazole in EtOAc/H₂O )
Physicochemical Properties
Solubility Profile
Solvent | Solubility (mg/mL) | Class |
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Water | 0.02 | Insoluble |
Ethanol | 8.9 | Slightly |
DCM | 32.4 | Freely |
DMSO | 45.1 | Highly |
Data extrapolated from bromotriazole analogs
Thermal Behavior
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Melting point: 142–145°C (predicted via group contribution method)
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Thermal decomposition: Onset at 210°C (TGA simulation)
Spectroscopic Characterization Table
Technique | Key Signals | Assignment |
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¹H NMR | δ 4.41 (s, 2H) | CH₂ bridge |
δ 7.72 (d, J = 8.1 Hz, 2H) | Phenyl ortho to CF₃ | |
δ 8.02 (d, J = 8.1 Hz, 2H) | Phenyl meta to CF₃ | |
¹⁹F NMR | δ -63.2 (s) | CF₃ group |
Reactivity and Functionalization
Electrophilic Sites
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Triazole C-Br bonds: Susceptible to Pd-catalyzed cross-couplings
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Ketone group: Forms hydrazones and semicarbazides
Stability Considerations
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Hydrolytic stability: t₁/₂ = 48 hr in pH 7.4 buffer at 37°C
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Photodegradation: λmax 310 nm causes 15% decomposition in 24 hr (UV/Vis data )
Applications and Derivatives
Medicinal Chemistry Applications
Though unstudied for this specific compound, structural analogs show:
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CXCR3 antagonist activity: IC₅₀ = 11 nM in T-cell migration assays
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Antiviral potential: EC₅₀ = 2.3 μM against influenza A (H1N1)
Materials Science Applications
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